Bienvenue dans la boutique en ligne BenchChem!

2-Benzyl-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole

HSF1 inhibition Heat shock response Cancer stress pathway

2-Benzyl-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole (CAS 1081122-92-0) is a disubstituted 1,3,4-oxadiazole heterocycle bearing a 2-benzyl substituent at one position and a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl (benzodioxane) moiety at the other. The compound belongs to the broader 1,3,4-oxadiazole class, which is widely recognized in medicinal chemistry as a privileged scaffold with demonstrated utility as a bioisosteric replacement for ester and amide functionalities.

Molecular Formula C17H14N2O3
Molecular Weight 294.31
CAS No. 1081122-92-0
Cat. No. B2469844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole
CAS1081122-92-0
Molecular FormulaC17H14N2O3
Molecular Weight294.31
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)CC4=CC=CC=C4
InChIInChI=1S/C17H14N2O3/c1-2-4-12(5-3-1)10-16-18-19-17(22-16)13-6-7-14-15(11-13)21-9-8-20-14/h1-7,11H,8-10H2
InChIKeyQTPFEISIQVYZNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Benzyl-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole (CAS 1081122-92-0): Core Structural Identity and Procurement-Relevant Classification


2-Benzyl-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole (CAS 1081122-92-0) is a disubstituted 1,3,4-oxadiazole heterocycle bearing a 2-benzyl substituent at one position and a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl (benzodioxane) moiety at the other . The compound belongs to the broader 1,3,4-oxadiazole class, which is widely recognized in medicinal chemistry as a privileged scaffold with demonstrated utility as a bioisosteric replacement for ester and amide functionalities . Its molecular formula is C₁₇H₁₄N₂O₃ with a molecular weight of 294.31 g/mol . The compound has been specifically disclosed as an inhibitor of heat shock factor 1 (HSF1) in patent literature (US9701664), positioning it within a targeted pharmacological class relevant to oncology and stress-response pathway research .

Why Generic 1,3,4-Oxadiazole Analogs Cannot Substitute for 2-Benzyl-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole in HSF1-Targeted Research Programs


Within the 1,3,4-oxadiazole chemical space, even structurally proximate analogs can exhibit dramatic differences in target engagement and physicochemical suitability. Systematic matched-pair analysis across the AstraZeneca compound collection has demonstrated that 1,3,4-oxadiazole isomers differ from their 1,2,4-oxadiazole counterparts by approximately an order of magnitude in lipophilicity (log D), with corresponding divergence in metabolic stability, hERG inhibition potential, and aqueous solubility . Furthermore, subtle substituent modifications on the oxadiazole core—such as the presence or absence of a benzodioxane moiety at the 5-position or a benzyl group at the 2-position—can profoundly alter HSF1 pathway inhibitory potency, as evidenced by the >100-fold IC₅₀ range observed across structurally related examples within the same patent series (US9701664) assayed under comparable conditions . These findings collectively underscore that generic substitution of one 1,3,4-oxadiazole derivative for another—without rigorous side-by-side or cross-study benchmarking—carries a high risk of compromised target potency, altered selectivity profile, and unpredictable ADME behavior in downstream assays.

Quantitative Differentiation Evidence for 2-Benzyl-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole vs. Closest Structural Analogs and In-Class Candidates


HSF1 Pathway Inhibitory Potency: 6.8-Fold Superiority over Closest Same-Series Analog with Cross-Study Activity Data

In the 17-AAG-induced HSF1 pathway assay measuring reduction of HSP72 induction, 2-benzyl-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole (disclosed as US9701664 Example 39; BindingDB ID BDBM50234074) demonstrates an IC₅₀ of 2.80 nM in human U2OS osteosarcoma cells . The next most potent structurally related analog within the same patent family with publicly available quantitative HSF1 pathway inhibition data is Example 63 (BindingDB ID BDBM50234078), which exhibits an IC₅₀ of 19 nM in human SKOV3 ovarian carcinoma cells under a comparable assay protocol (17-AAG-induced HSF1 pathway, reduction in HSP72 induction, 1 hr preincubation) . This represents a 6.8-fold potency advantage for the target compound. Although the cell lines differ (U2OS vs. SKOV3), both are human cancer lines with intact HSF1 stress response machinery, and the assay readout and protocol are identical, supporting meaningful cross-study comparison.

HSF1 inhibition Heat shock response Cancer stress pathway U2OS cells

HSF1 Pathway Inhibitory Potency: 9.3-Fold Advantage over Example 89 and 79-Fold over Example 80 Within Same Patent Series

Further cross-study comparison within the US9701664 patent family reveals that 2-benzyl-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole (IC₅₀ = 2.80 nM in U2OS) substantially outperforms additional structurally related HSF1 pathway inhibitors. Example 89 (BindingDB ID BDBM50234085) shows an IC₅₀ of 26 nM in human SKOV3 cells under the identical 17-AAG-induced HSF1/HSP72 assay protocol, representing a 9.3-fold potency deficit versus the target compound . Example 80 (BindingDB ID BDBM50234079) exhibits an IC₅₀ of 220 nM in SKOV3 cells, corresponding to a 79-fold reduced potency . The consistency of the assay protocol across all four compounds—17-AAG induction, HSP72 readout, 1 hr preincubation—strengthens the cross-study comparability, despite the target compound being tested in U2OS rather than SKOV3 cells. The 79-fold range in IC₅₀ values (2.80 to 220 nM) across only four structurally related examples within a single patent series vividly illustrates the steep SAR landscape of this chemotype and the non-interchangeability of close analogs.

HSF1 inhibition Structure-activity relationship Oxadiazole SAR SKOV3 cells

1,3,4-Oxadiazole Regioisomer Advantage: Systematic Physicochemical Differentiation over 1,2,4-Oxadiazole Matched Pairs

A landmark systematic matched-pair analysis by Boström et al. (J. Med. Chem. 2012) comparing 1,2,4- and 1,3,4-oxadiazole isomers across the AstraZeneca corporate compound collection demonstrated that in virtually all cases, the 1,3,4-oxadiazole isomer exhibits approximately one order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole partner . The study further documents that 1,3,4-oxadiazole isomers show significantly superior profiles with respect to metabolic stability, reduced hERG inhibition, and improved aqueous solubility relative to their 1,2,4 counterparts . These differences are mechanistically rationalized by the intrinsically different charge distributions and dipole moments of the two regioisomeric forms . As 2-benzyl-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole is a 1,3,4-regioisomer, it benefits from this systematically documented physicochemical advantage over any 1,2,4-oxadiazole analog a researcher might consider as an alternative for HSF1 or related target screening. Additionally, the 1,3,4-oxadiazole ring lacks the N–O bond present in 1,2,4-oxadiazoles, thereby avoiding the cytochrome P450-mediated metabolic N–O ring-opening pathway that is precedented for the 1,2,4 isomer class .

Oxadiazole regioisomer Lipophilicity Metabolic stability hERG Drug-likeness

Benzodioxane Moiety Contribution: Enhanced Radical Scavenging Capacity via Hydrogen Atom Transfer and Single-Electron Transfer Mechanisms

Density functional theory (DFT) studies on structurally related 1,3,4-oxadiazole derivatives bearing a 2,3-dihydrobenzo[b][1,4]dioxine (benzodioxane) moiety have demonstrated that this substituent enhances both hydrogen atom transfer (HAT) and single-electron transfer (SET) capabilities of the oxadiazole scaffold . The thermodynamic analysis of O–H and N–H bond cleavage energies in this series revealed that the benzodioxane group contributes to favorable free radical scavenging thermodynamics, a property not present in otherwise identical 1,3,4-oxadiazole derivatives lacking this structural feature . This computationally derived differentiation suggests that 2-benzyl-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole may offer antioxidant or cytoprotective properties that are absent in simpler 2,5-disubstituted 1,3,4-oxadiazole analogs lacking the fused dioxane ring system—for example, 2,5-diphenyl-1,3,4-oxadiazole or 2-benzyl-5-phenyl-1,3,4-oxadiazole.

Antioxidant DFT Benzodioxane Radical scavenging Thermodynamics

Structural Uniqueness of the 2-Benzyl-5-(benzodioxane) Substitution Pattern Within the 1,3,4-Oxadiazole Pharmacophore Space

A structural search across publicly available chemical databases confirms that 2-benzyl-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole occupies a distinct and sparsely populated region of 1,3,4-oxadiazole chemical space. The closest commercially cataloged analogs include 2-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazole (CAS 1170600-77-7), which differs in both the benzodioxane attachment position (2-yl vs. 6-yl) and the 5-substituent (thiopyridylmethyl vs. benzyl) , and 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-amine (CAS 1039933-90-8), which replaces the 2-benzyl group with a primary amine . Neither analog retains the precise 2-benzyl/5-(benzodioxin-6-yl) disubstitution pattern that defines the target compound, and neither has publicly reported HSF1 inhibitory activity. This structural uniqueness, combined with the documented HSF1 potency advantage discussed above, means that no off-the-shelf alternative can be assumed to recapitulate the same biological profile without de novo synthesis and full characterization.

Chemical uniqueness Substitution pattern Benzodioxane Procurement specificity

Recommended Research and Industrial Application Scenarios for 2-Benzyl-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole Based on Quantitative Differentiation Evidence


HSF1-Dependent Oncology Target Validation and Pathway Dissection Studies

With an IC₅₀ of 2.80 nM in the 17-AAG-induced HSF1/HSP72 pathway assay , this compound is ideally suited as a high-potency chemical probe for dissecting HSF1-dependent transcriptional programs in cancer cell lines. Its 6.8- to 79-fold potency advantage over other structurally related examples from US9701664 means that lower working concentrations can be employed, minimizing off-target effects at suprapharmacological doses. Researchers investigating HSF1's role in proteotoxic stress adaptation, chemotherapy resistance, or the heat shock response in malignancies such as osteosarcoma (U2OS), ovarian carcinoma (SKOV3), breast cancer, or multiple myeloma should prioritize this compound over less potent in-class alternatives to achieve complete target engagement at experimentally tractable concentrations. The compound is disclosed in a patent family (WO2015049535A1 / US9701664) that explicitly claims therapeutic utility in proliferative diseases including cancer , providing a clear intellectual property and literature framework for experimental design.

1,3,4-Oxadiazole Scaffold-Based Medicinal Chemistry Optimization Campaigns Requiring Favorable Drug-Like Physicochemical Starting Points

Medicinal chemistry teams seeking a 1,3,4-oxadiazole lead compound with systematically documented physicochemical advantages over 1,2,4-oxadiazole isomers should select this compound as a starting scaffold. The 1,3,4-oxadiazole core provides approximately one order of magnitude lower lipophilicity (log D), superior metabolic stability, reduced hERG liability, and improved aqueous solubility compared to 1,2,4-oxadiazole matched pairs, as established by the Boström et al. (2012) systematic analysis . Additionally, the 2-benzyl and 5-benzodioxane substituents offer multiple vectors for structure-activity relationship exploration: the benzyl position can be diversified via electrophilic aromatic substitution or cross-coupling, while the benzodioxane moiety's electron-rich aromatic ring provides a handle for further functionalization. The absence of an N–O bond in the 1,3,4-oxadiazole ring precludes the cytochrome P450-mediated ring-opening metabolic liability documented for 1,2,4-oxadiazoles , potentially simplifying in vitro and in vivo pharmacokinetic profiling during lead optimization.

Cellular Stress Response Studies Integrating HSF1 Inhibition with Oxidative Stress Modulation

For research programs investigating the intersection of proteotoxic stress (HSF1/HSP axis) and oxidative stress pathways, this compound offers a unique dual-capability profile. Its potent HSF1 pathway inhibition (IC₅₀ = 2.80 nM) is complemented by the benzodioxane substituent's computationally demonstrated enhancement of radical scavenging thermodynamics via both hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms . This combination is not available in simpler 1,3,4-oxadiazole derivatives lacking the fused dioxane ring. Experimental designs exploring whether HSF1 inhibition synergizes with or is modulated by cellular redox status—relevant to neurodegenerative disease models, ischemia-reperfusion injury, or chemo-resistant cancer phenotypes—would benefit from a single chemical entity that engages both pathways rather than requiring combination treatment with separate HSF1 inhibitors and antioxidant compounds.

Reference Standard for HSF1 High-Throughput Screening Assay Validation and Counter-Screening Cascades

The steep structure-activity relationship within the US9701664 oxadiazole series—where IC₅₀ values span a 79-fold range (2.80 to 220 nM) across only four structurally related examples —makes this compound an excellent reference standard for validating the sensitivity and dynamic range of HSF1 high-throughput screening (HTS) assays. Assay development scientists can use 2-benzyl-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole as a high-potency positive control (2.80 nM) alongside less potent analogs (e.g., Example 80 at 220 nM) to establish assay Z'-factor, signal-to-background ratio, and concentration-response linearity. This multi-point calibration strategy, using compounds from the same chemical series with identical assay readouts, provides more robust assay qualification than relying on a single reference inhibitor from an unrelated chemotype.

Quote Request

Request a Quote for 2-Benzyl-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.